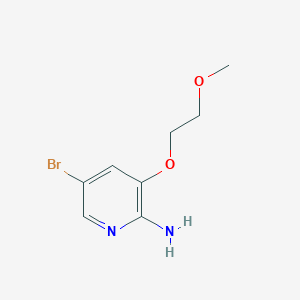

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine

Description

Chemical Structure and Properties 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (IUPAC name: 5-bromo-3-(2-methoxyethoxy)pyridin-2-amine) is a pyridine derivative characterized by a bromine atom at the 5-position, a 2-methoxyethoxy substituent at the 3-position, and an amine group at the 2-position. Its molecular formula is C₈H₁₁BrN₂O₂, with a calculated molecular weight of 247.09 g/mol. The compound’s structure combines a pyridine core with polar ether and amine functionalities, influencing its solubility in organic solvents like dioxane and DMF, as noted in synthetic protocols .

Synthesis and Applications

The compound is frequently utilized as a key intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the development of c-Met/ALK inhibitors, which are critical in targeted cancer therapies. Evidence from patent literature demonstrates its use in multi-step reactions, such as Suzuki-Miyaura cross-coupling and reductive amination, to generate bioactive molecules . Additionally, its crystalline derivatives exhibit hydrogen-bonding networks that stabilize molecular packing, as observed in related pyridinamine structures .

Properties

IUPAC Name |

5-bromo-3-(2-methoxyethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZMRSWMUHNYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-3-methoxypyridine Intermediates

A closely related intermediate is 2-bromo-3-methoxypyridine, which serves as a precursor for further functionalization to introduce the 2-amine and 3-(2-methoxyethoxy) groups.

Bromination of 3-pyridone to 2-bromo-3-pyridone

- Procedure : Aqueous sodium hydroxide (40%) is cooled to -10 to 0 °C. Bromine is added dropwise under stirring to this cooled solution. Separately, 3-pyridone is dissolved in sodium hydroxide solution and then added dropwise to the bromine solution while maintaining the temperature at 10-15 °C. The mixture is stirred at room temperature for 2.5-3 hours, then acidified to pH 7.

- Isolation : The crude product is recrystallized to yield 2-bromo-3-pyridone.

- Yield : Approximately 70-75% depending on exact conditions.

Conversion of 2-bromo-3-pyridone to 2-bromo-3-methoxypyridine

- Procedure : Sodium metal is dissolved in methanol and refluxed. The 2-bromo-3-pyridone is dissolved in DMF and added dropwise to the sodium methoxide solution. After stirring, methyl iodide is added, and the reaction is stirred overnight at room temperature. The mixture is then subjected to vacuum distillation to remove solvents, extracted with diethyl ether, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and distilled.

- Yield : 75-80% yield of 2-bromo-3-methoxypyridine.

- Notes : This step involves methylation of the pyridone oxygen to form the methoxy substituent on the pyridine ring.

| Step | Reagents & Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bromination | 3-pyridone, Br2, NaOH (40%) | -10 to 15 °C | 3 h | 70-75 |

| Methylation | Na/MeOH, DMF, MeI | Reflux, RT overnight | ~16 h | 75-80 |

Introduction of 3-(2-methoxyethoxy) Group

While direct literature on 5-bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is limited, the 3-(2-methoxyethoxy) substituent is typically introduced via nucleophilic substitution of a 3-halo-pyridine derivative with 2-methoxyethanol or its alkoxide.

- General Approach : The 3-position halogen (often bromine) on the pyridine ring is substituted by the alkoxide ion generated from 2-methoxyethanol and a base such as sodium hydride or potassium carbonate.

- Reaction Conditions : Usually carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures (50-100 °C) for several hours.

- Outcome : Formation of the 3-(2-methoxyethoxy) ether substituent with high regioselectivity.

Amination at the 2-Position

The 2-position amine can be introduced by:

- Starting from 2-aminopyridine derivatives and performing bromination and etherification steps afterward.

- Alternatively, reduction of 2-nitropyridine intermediates to the corresponding amines after substitution steps.

Related Synthetic Examples and Scale-Up Considerations

- A related synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involves lithium-bromine exchange on 5-bromo-2-methoxypyridine, followed by addition to aldehydes and Pd-catalyzed reactions, demonstrating the utility of brominated methoxypyridines as versatile intermediates.

- Industrially, mild reaction conditions, avoidance of column chromatography, and use of inexpensive reagents such as sodium hydroxide, methyl iodide, and bromine are preferred for scalability.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-bromo-3-pyridone | Br2, NaOH (40%) | -10 to 15 °C, 3 h | 70-75 | Bromination of 3-pyridone |

| 2 | 2-bromo-3-methoxypyridine | Na/MeOH, DMF, MeI | Reflux, RT overnight | 75-80 | Methylation of pyridone O |

| 3 | 5-bromo-3-(2-methoxyethoxy)pyridine | 2-methoxyethanol, base | 50-100 °C, several h | Not explicitly reported | Nucleophilic substitution |

| 4 | This compound | Amination/reduction | Variable | Not explicitly reported | Introduction of amine |

Research Findings and Notes

- The bromination step requires careful temperature control to avoid over-bromination or side reactions.

- The methylation step benefits from the use of DMF as a solvent to solubilize intermediates and facilitate methyl iodide reaction.

- The nucleophilic substitution to introduce the 2-methoxyethoxy group is a common etherification reaction on halopyridines.

- Amination may be achieved via reduction of nitro precursors or direct amination, depending on the starting materials.

- The overall synthetic route is adaptable for scale-up due to the use of inexpensive reagents and avoidance of complex purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminated pyridine derivatives.

Scientific Research Applications

Synthesis of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine

The synthesis of this compound typically involves methods such as:

- Palladium-Catalyzed Reactions : Utilizing Suzuki cross-coupling reactions to create novel pyridine derivatives, where 5-bromo-2-methylpyridin-3-amine serves as a precursor .

- Amine Functionalization : The introduction of the methoxyethoxy group can be achieved through nucleophilic substitution reactions, which enhance the solubility and bioavailability of the compound.

2.1. Anticancer Potential

Research has indicated that pyridine derivatives, including this compound, exhibit significant anticancer properties. These compounds act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and are often overactive in cancer cells. Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes in various cancers .

2.2. Anti-inflammatory Effects

The compound has shown promise in treating inflammatory conditions due to its ability to modulate pathways associated with inflammation. Studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating diseases characterized by chronic inflammation .

2.3. Antimicrobial Activity

Emerging data suggest that pyridine-based compounds possess antimicrobial properties, making them suitable for developing new antibiotics. The unique structure of this compound may enhance its efficacy against resistant bacterial strains .

3.1. Case Study: Antithrombotic Activity

A study investigated the anti-thrombolytic activity of various pyridine derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant anti-thrombotic effects, which could be beneficial in preventing clot formation in patients at risk for cardiovascular diseases .

3.2. Case Study: CDK Inhibition

Another research highlighted the effectiveness of pyridine derivatives as selective CDK inhibitors. This study demonstrated that specific modifications to the pyridine ring could enhance selectivity for CDK4 and CDK6, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares 5-bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine with structurally related pyridine derivatives, highlighting substituent effects on properties and applications:

Key Observations:

- Substituent Size and Polarity : The 2-methoxyethoxy group in the target compound enhances solubility in polar aprotic solvents compared to smaller substituents like methoxy (e.g., 5-bromo-3-methoxypyridin-2-amine). Larger groups may reduce crystallinity but improve bioavailability in drug formulations.

- Halogen Effects : Bromine at C5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas iodine substitution (e.g., 5-bromo-3-iodopyridin-2-ylamine) offers distinct reactivity in nucleophilic aromatic substitution .

Functional Analogs: Pharmacological Relevance

- Anticancer Agents : The target compound’s role in synthesizing c-Met/ALK inhibitors contrasts with Schiff bases of thiazolo[5,4-b]pyridin-2-ylamine , which are explored as anticonvulsants . This highlights the pyridine scaffold’s versatility in targeting diverse biological pathways.

- Antimicrobial Derivatives : 5-Bromo-3-methoxypyridin-2-amine derivatives exhibit antimicrobial activity, emphasizing the importance of methoxy positioning for target engagement .

Research Findings and Data

Physicochemical Properties

- Solubility: The 2-methoxyethoxy substituent increases solubility in dioxane and DMF compared to non-polar analogs like 5-bromo-2-methylpyridin-3-amine .

Biological Activity

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.11 g/mol. The compound features a bromine atom at the 5-position, a methoxyethoxy group at the 3-position, and an amino group at the 2-position of the pyridine ring. Its unique structure contributes to its diverse biological properties.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Pyridine derivatives are known for their antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 5-Bromo-2-methylpyridin-3-amine | Antifungal | |

| 4-Amino-5-bromopyridine | Antibacterial |

2. Antitumor Activity

The anticancer potential of this compound has been a focus of several studies. Preliminary investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves interference with cellular pathways that regulate growth and apoptosis .

Table 2: Antitumor Activity Studies

| Cell Line | IC50 (µM) | Treatment Duration | Reference |

|---|---|---|---|

| HeLa | 9.22 ± 0.17 | 72 hours | |

| MCF-7 | Not reported | Not specified | |

| Jurkat | Not reported | Not specified |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is hypothesized to bind to enzymes or receptors involved in disease pathways, potentially modulating their activity through competitive inhibition or allosteric effects.

Potential Targets:

- Cyclin-dependent kinases (CDKs): These enzymes are critical for cell cycle regulation and are often overexpressed in cancer cells. Inhibition of CDKs can lead to reduced cell proliferation .

Case Studies and Research Findings

A study investigating the structure–activity relationship (SAR) of pyridine derivatives highlighted the importance of functional groups in enhancing biological activity. Compounds with halogen substitutions, such as bromine, exhibited improved potency against cancer cell lines compared to their non-brominated counterparts .

Additionally, computational studies have suggested that the binding affinity of this compound with target proteins can be predicted using molecular docking techniques. These approaches provide insights into how modifications to the compound's structure could enhance its efficacy as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.